Cas no 1357087-30-9 (5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine)

5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core with chlorine and methyl substituents. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dichloro substitution enhances electrophilic properties, facilitating further functionalization, while the methyl group contributes to stability. Its rigid fused-ring system is advantageous for designing bioactive molecules, particularly kinase inhibitors and other therapeutic agents. The compound's high purity and well-defined chemical properties ensure reproducibility in research and industrial applications. Suitable for controlled derivatization, it serves as a versatile building block in medicinal chemistry and material science.
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine structure
1357087-30-9 structure
商品名:5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
CAS番号:1357087-30-9
MF:C6H4N4Cl2
メガワット:203.029
MDL:MFCD23106214
CID:3163241
PubChem ID:72207811

5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine 化学的及び物理的性質

名前と識別子

    • 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
    • AS-83455
    • SY099083
    • DB-100119
    • P13687
    • SCHEMBL14850876
    • 5,7-dichloro-2-methylpyrazolo[4,3-d]pyrimidine
    • C6H4Cl2N4
    • CS-0054110
    • SB13197
    • PB36200
    • MFCD23106214
    • 1357087-30-9
    • 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
    • MDL: MFCD23106214
    • インチ: InChI=1S/C6H4Cl2N4/c1-12-2-3-4(11-12)5(7)10-6(8)9-3/h2H,1H3
    • InChIKey: PLFZXMBGZDYSSV-UHFFFAOYSA-N
    • ほほえんだ: CN1C=C2N=C(Cl)N=C(Cl)C2=N1

計算された属性

  • せいみつぶんしりょう: 201.9813015g/mol
  • どういたいしつりょう: 201.9813015g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 43.6Ų

5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121884-50G
5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
1357087-30-9 97%
50g
¥ 30,729.00 2023-04-04
Chemenu
CM268931-100mg
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
1357087-30-9 95+%
100mg
$221 2021-08-18
TRC
D475445-10mg
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
1357087-30-9
10mg
$ 50.00 2022-06-05
Chemenu
CM268931-250mg
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
1357087-30-9 95+%
250mg
$315 2021-08-18
eNovation Chemicals LLC
Y1004606-5g
5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
1357087-30-9 95%
5g
$1350 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121884-10G
5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
1357087-30-9 97%
10g
¥ 9,603.00 2023-04-04
abcr
AB459006-1 g
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine; .
1357087-30-9
1g
€537.70 2023-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1124750-25g
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
1357087-30-9 97%
25g
¥25142 2023-02-18
eNovation Chemicals LLC
D499411-25G
5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
1357087-30-9 97%
25g
$3610 2024-07-21
eNovation Chemicals LLC
D499411-10G
5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
1357087-30-9 97%
10g
$1805 2024-07-21

5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine 関連文献

5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidineに関する追加情報

5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS No. 1357087-30-9): A Comprehensive Overview

5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS No. 1357087-30-9) is a potent and selective inhibitor of the adenosine A2A receptor, which has garnered significant attention in recent years due to its potential therapeutic applications in various neurological and inflammatory disorders. This compound belongs to the class of pyrazolopyrimidines, a group of molecules known for their diverse biological activities and pharmacological properties.

The chemical structure of 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is characterized by a pyrazolopyrimidine core with dichloro and methyl substitutions. These functional groups contribute to its high affinity and selectivity for the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating various physiological processes, including neurotransmission, inflammation, and immune responses.

In the context of neurological disorders, 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine has shown promise as a potential therapeutic agent for conditions such as Parkinson's disease. Research has demonstrated that selective inhibition of the adenosine A2A receptor can alleviate motor deficits and improve dopaminergic neurotransmission in animal models of Parkinson's disease. This makes 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine an attractive candidate for further clinical investigation.

Beyond its neurological applications, 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine has also been studied for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis are characterized by chronic inflammation and immune dysregulation. Preclinical studies have shown that inhibition of the adenosine A2A receptor can reduce inflammation and promote tissue repair, suggesting potential therapeutic benefits for these conditions.

The pharmacokinetic properties of 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine have been extensively evaluated in both in vitro and in vivo models. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for chronic administration. Additionally, its high selectivity for the adenosine A2A receptor minimizes off-target effects and potential side effects.

In terms of safety and toxicity, preclinical studies have shown that 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are essential before advancing to clinical trials. Ongoing research is focused on optimizing the formulation and dosing regimens to maximize efficacy while minimizing adverse effects.

The development of 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine as a therapeutic agent is part of a broader effort to target GPCRs for the treatment of various diseases. GPCRs are one of the most important families of drug targets, with over 30% of all approved drugs acting on these receptors. The high selectivity and potency of 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine make it a valuable addition to this class of compounds.

In conclusion, 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS No. 1357087-30-9) represents a promising lead compound for the development of novel therapeutics targeting the adenosine A2A receptor. Its unique chemical structure and pharmacological properties position it as a valuable tool for both basic research and clinical applications. Continued research and development will further elucidate its potential benefits and optimize its use in treating various neurological and inflammatory disorders.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1357087-30-9)5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
A947219
清らかである:99%/99%/99%
はかる:500mg/5g/25g
価格 ($):248.0/377.0/1318.0